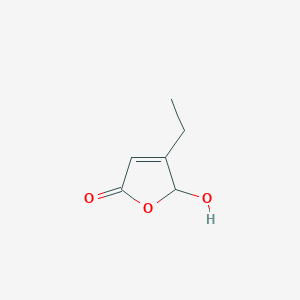![molecular formula C19H19NO4S B2679939 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide CAS No. 1448140-25-7](/img/structure/B2679939.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C19H19NO4S and its molecular weight is 357.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Rearrangements and Synthesis
- Acrylamide derivatives, such as those similar to the compound , have been studied for their chemical rearrangement properties. For instance, a study by Yokoyama et al. (1985) explored the condensation of 2-cyano-3-hydroxy-3-(methylthio)acrylamide with benzoic acid, demonstrating complex chemical rearrangements. Such studies underline the compound's potential in synthetic organic chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymerization Processes
- Homopolymers derived from monosubstituted acrylamides, similar to the compound under discussion, have been synthesized and studied. Mori et al. (2005) investigated the controlled radical polymerization of such acrylamides, highlighting their utility in creating materials with controlled properties (Mori, Sutoh, & Endo, 2005).
Photochemical Reactions
- The compound's structural similarities with acrylamide derivatives suggest potential applications in photochemical reactions. For instance, Kaneko et al. (1982) studied the Michael addition of alcohols to acrylate derivatives under photochemical conditions, suggesting applications in light-induced chemical synthesis (Kaneko, Fujii, Kawai, Hashiba, Karasawa, Wakai, Hayashi, & Somei, 1982).
Biological Activity
- Acrylamide derivatives have been studied for their biological activity. Wu et al. (2004) examined acrylamides for their activity as KCNQ2 openers, a type of potassium channel, indicating the potential for such compounds in biomedical research (Wu, Sun, He, Chen, Starrett, Dextraze, Daris, Boissard, Pieschl, Gribkoff, Natale, Knox, Harden, Thompson, Fitzpatrick, Weaver, Wu, Gao, & Dworetzky, 2004).
Polymer Science
- The compound, due to its acrylamide structure, could be relevant in polymer science. Cesana et al. (2007) studied polymers with thiol groups derived from acrylamide, indicating the potential of such compounds in developing new polymeric materials (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).
Drug Delivery Systems
- Given its structural similarities to other acrylamide derivatives, the compound might be explored in the development of drug delivery systems. Elvira et al. (2002) reported the creation of biodegradable hydrogels from acrylamide for potential use in drug delivery (Elvira, Mano, San Román, & Reis, 2002).
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-25-15-6-4-14(5-7-15)16(21)11-20-19(22)9-3-13-2-8-17-18(10-13)24-12-23-17/h2-10,16,21H,11-12H2,1H3,(H,20,22)/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRNCCZYROVZSS-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-cyclohexyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2679859.png)
![[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene](/img/structure/B2679860.png)
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2679862.png)
![(1-((3,5-dimethylisoxazol-4-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2679864.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate](/img/structure/B2679865.png)
![N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2679867.png)


![3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2679871.png)
![6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2679872.png)

![2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2679874.png)

![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one](/img/structure/B2679878.png)
